molecular formula C16H18N4O2S B2477671 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide CAS No. 899744-32-2

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide

Cat. No. B2477671
CAS RN: 899744-32-2
M. Wt: 330.41
InChI Key: XXFVEFUUIGFCHL-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that includes nitrogen and sulfur . It is part of a class of compounds that have been synthesized and evaluated for their antimicrobial and anticholinesterase activities . The compound is also known as 2-(4-BENZYLPIPERAZINO)-2-PHENYL-N-(1,3-THIAZOL-2-YL)ACETAMIDE .


Synthesis Analysis

The synthesis of this compound involves the use of 4-arylpiperazine-1-yl and 4-substituted phenylthiazol-4-yl . The yield of the synthesis process is between 70-76% .


Molecular Structure Analysis

The molecular formula of the compound is C22H24N4OS . The compound has several characteristic IR absorption peaks, including 3281 cm^-1 (amide N-H), 3005 cm^-1 (aromatic C-H), 2912 cm^-1 (aliphatic C-H), 1676 cm^-1 (amide C=O), 1512-1306 cm^-1 (C=C and C=N), and 1190-978 cm^-1 (C-O and C-N) .


Chemical Reactions Analysis

The compound is synthesized through a series of chemical reactions involving 4-arylpiperazine-1-yl and 4-substituted phenylthiazol-4-yl . The exact details of the chemical reactions involved in the synthesis are not provided in the available sources.


Physical And Chemical Properties Analysis

The compound has a melting point of 171-174°C . Other physical and chemical properties such as solubility, density, and stability are not provided in the available sources.

Scientific Research Applications

Antimicrobial and Anticholinesterase Activities

Compounds related to 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds exhibited significant antifungal activity, particularly against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).

Anticonvulsant Properties

Research has demonstrated the potential of related compounds as anticonvulsant agents. In particular, derivatives of this compound class have shown significant anticonvulsant activity in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).

Antibacterial Evaluation

A variety of derivatives have been synthesized and screened for their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. These studies revealed promising antimicrobial activities for these compounds (Rezki, 2016).

Anti-HIV Activity

Certain derivatives of this chemical class have been synthesized and assessed for anti-HIV activity. Most of these compounds showed moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011).

Antioxidant and Anti-inflammatory Potential

Studies on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and similar derivatives have shown promising results in antioxidant and anti-inflammatory activities. Some compounds exhibited good efficacy in DPPH radical scavenging and lipid peroxide inhibition tests (Koppireddi et al., 2013).

Future Directions

The compound has been evaluated for its antimicrobial and anticholinesterase activities, but the results were found to be weak contrary to expectations . Future research could focus on improving the antimicrobial and anticholinesterase activities of the compound or exploring other potential applications.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-14(18-16-17-6-11-23-16)15(22)20-9-7-19(8-10-20)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVEFUUIGFCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide

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